3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide
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Overview
Description
3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structure of this compound includes a chromen-2-one core, which is a fused ring system containing both benzene and pyrone rings, and various substituents that enhance its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide typically involves multiple steps:
Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst like sulfuric acid.
Substitution Reactions: The hydroxy group at the 4-position of the chromen-2-one core can be introduced via electrophilic substitution reactions.
Amide Bond Formation: The final step involves coupling the chromen-2-one derivative with an amine (2-(4-methoxyphenyl)ethylamine) and a carboxylic acid derivative (3-(3,4,5-trimethoxyphenyl)propanoic acid) using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s antioxidant and anti-inflammatory properties make it a candidate for studying cellular oxidative stress and inflammation pathways. It can be used in assays to evaluate its effects on various cell lines.
Medicine
In medicine, the compound’s potential anticancer properties are of significant interest. It can be tested in vitro and in vivo for its ability to inhibit cancer cell proliferation and induce apoptosis.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as a lead compound in drug discovery programs. Its diverse biological activities make it a valuable target for further research and development.
Mechanism of Action
The mechanism by which 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide exerts its effects involves multiple pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in cells, protecting them from damage.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler chromen-2-one derivative with known anticoagulant and antimicrobial properties.
Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.
Flavonoids: A large class of compounds with structures similar to chromen-2-one, known for their antioxidant and anti-inflammatory properties.
Uniqueness
What sets 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide apart is its combination of functional groups, which confer a unique set of biological activities. The presence of multiple methoxy groups and the specific arrangement of substituents enhance its potency and selectivity in various biological assays.
This compound’s unique structure and diverse biological activities make it a promising candidate for further research in multiple scientific fields.
Properties
Molecular Formula |
C30H31NO8 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
3-(4-hydroxy-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C30H31NO8/c1-35-20-11-9-18(10-12-20)13-14-31-26(32)17-22(19-15-24(36-2)29(38-4)25(16-19)37-3)27-28(33)21-7-5-6-8-23(21)39-30(27)34/h5-12,15-16,22,33H,13-14,17H2,1-4H3,(H,31,32) |
InChI Key |
WPVBNYKIOFDVCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(C4=CC=CC=C4OC3=O)O |
Origin of Product |
United States |
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